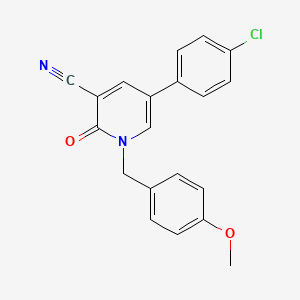

5-(4-Chlorophenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known as 5-Cl-MBC, is an organic compound with a wide range of applications in the scientific research field. It is a novel compound that has been studied for its potential uses in various biochemical and physiological processes, such as drug delivery, gene therapy, and cancer treatment. This compound has been found to exhibit interesting properties, including good solubility, high stability, and low toxicity.

Scientific Research Applications

- Anticancer Potential : Researchers have explored the anticancer properties of this compound due to its structural resemblance to certain kinase inhibitors. It may interfere with cell signaling pathways and inhibit tumor growth .

- Anti-inflammatory Activity : The pyridine ring in its structure suggests potential anti-inflammatory effects. Investigations into its ability to modulate inflammatory responses are ongoing .

- Multicomponent Reactions (MCRs) : This compound has been employed in MCRs to construct complex heterocyclic frameworks. Its cyano group participates in diverse transformations, enabling efficient synthesis of novel compounds .

- One-Pot Reactions : Researchers have utilized it in one-pot reactions to access diverse pyridine derivatives. Its versatility in forming carbon-carbon and carbon-nitrogen bonds makes it valuable in synthetic chemistry .

- Ligand for Metal Complexes : The pyridine moiety can coordinate with metal ions, making this compound useful as a ligand in metal-organic frameworks (MOFs) or coordination polymers. These materials find applications in gas storage, catalysis, and sensing .

- Enzyme Inhibition : Researchers have investigated its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways or disease-related processes .

- Neuroprotective Effects : Some studies suggest that this compound may exhibit neuroprotective properties, possibly related to its antioxidant activity .

- Pesticide Development : The cyano group in its structure could be exploited for designing novel pesticides. Researchers have explored its insecticidal or herbicidal potential .

- Quantum Mechanical Calculations : Computational studies have probed its electronic structure, stability, and reactivity. These insights aid in understanding its behavior and predicting its interactions with other molecules .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Materials Science and Nanotechnology

Pharmacology and Bioactivity

Agrochemical Research

Computational Chemistry and Molecular Modeling

properties

IUPAC Name |

5-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O2/c1-25-19-8-2-14(3-9-19)12-23-13-17(10-16(11-22)20(23)24)15-4-6-18(21)7-5-15/h2-10,13H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBWVYZEXSEKCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C=C(C2=O)C#N)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2409293.png)

![Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride](/img/structure/B2409297.png)

![2-(4-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2409301.png)

![6-(2-Methylphenyl)-1-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2409307.png)

![6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2409312.png)